1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate 1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Brand Name: Vulcanchem
CAS No.: 17747-24-9
VCID: VC21067609
InChI: InChI=1S/C15H21O6P/c1-5-14(13-9-7-6-8-10-13)20-15(16)11-12(2)21-22(17,18-3)19-4/h6-11,14H,5H2,1-4H3/b12-11-
SMILES: CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Molecular Formula: C15H21O6P
Molecular Weight: 328.3 g/mol

1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate

CAS No.: 17747-24-9

Cat. No.: VC21067609

Molecular Formula: C15H21O6P

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate - 17747-24-9

Specification

CAS No. 17747-24-9
Molecular Formula C15H21O6P
Molecular Weight 328.3 g/mol
IUPAC Name 1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Standard InChI InChI=1S/C15H21O6P/c1-5-14(13-9-7-6-8-10-13)20-15(16)11-12(2)21-22(17,18-3)19-4/h6-11,14H,5H2,1-4H3/b12-11-
Standard InChI Key VXGOMXKHOGFASB-QXMHVHEDSA-N
Isomeric SMILES CCC(C1=CC=CC=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC
SMILES CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Canonical SMILES CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator